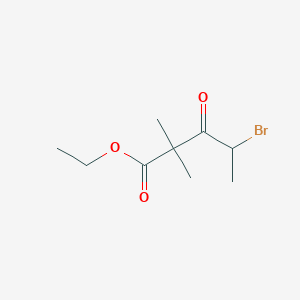

Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate

Description

Importance of β-Keto Esters as Versatile Synthons

Beta-keto esters are organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. fiveable.me This unique structural arrangement makes them exceptionally valuable intermediates, or synthons, in organic synthesis. researchgate.net Their versatility stems from the presence of multiple reactive sites and the acidity of the α-protons (the hydrogens on the carbon atom situated between the two carbonyl groups), which allows for the facile formation of a resonance-stabilized enolate ion under basic conditions. fiveable.mefiveable.me

This enolate can act as a potent nucleophile, engaging in a wide array of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) or Claisen condensations. fiveable.mefiveable.me The dual functionality of β-keto esters allows them to serve as precursors for a variety of other compounds. fiveable.me Through straightforward reactions like hydrolysis and decarboxylation, they can be converted into ketones or carboxylic acids. This adaptability has cemented their role as foundational building blocks in the synthesis of complex, biologically active molecules, including pharmaceuticals. fiveable.meorganic-chemistry.org

The Significance of Halogenated β-Keto Esters, with a Focus on α-Bromo Analogues

The introduction of a halogen atom, particularly bromine, at the α-position of a β-keto ester dramatically enhances its synthetic potential. These α-bromo β-keto esters are highly sought-after reagents. The bromine atom is an excellent leaving group, which makes the carbon to which it is attached highly susceptible to nucleophilic attack. This feature facilitates a range of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

Furthermore, the presence of the bromine atom increases the electrophilicity of the molecule, making it a powerful alkylating agent. The synthesis of these compounds is a subject of considerable interest, with various methods developed for the regioselective α-bromination of β-keto esters. organic-chemistry.org This reactivity makes α-bromo analogues indispensable tools for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Structural Features and Reactive Sites of Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate

This compound is a specific α-bromo β-keto ester that possesses distinct structural characteristics influencing its reactivity. Its molecular framework consists of a five-carbon pentanoate chain with an ethyl ester group at one end, a ketone at the C3 position, a bromine atom at the C4 position, and two methyl groups at the C2 position.

| Property | Data |

| Molecular Formula | C9H15BrO3 |

| Molecular Weight | 251.12 g/mol |

| Canonical SMILES | CCOC(=O)C(C)(C)C(=O)C(C)Br |

| InChI Key | FFMGROLIVALZON-UHFFFAOYSA-N |

The key reactive sites within this compound are:

Electrophilic Carbonyl Carbons: Both the ketone carbonyl (C3) and the ester carbonyl (C1) are electrophilic centers, susceptible to attack by nucleophiles.

Electrophilic Brominated Carbon (C4): The carbon atom bonded to the bromine is a primary site for nucleophilic substitution reactions, given that bromide is a good leaving group.

Keto-Enol Tautomerism: The molecule can undergo enolization. However, a crucial structural feature is the gem-dimethyl group at the C2 position. These two methyl groups preclude the formation of an enol through the deprotonation of C2. Consequently, enol or enolate formation can only occur by removal of the proton at C4, directing the reactivity to one side of the ketone.

Steric Hindrance: The bulky gem-dimethyl group at the C2 position provides significant steric hindrance around the C3 ketone. This can influence the trajectory of incoming nucleophiles, potentially leading to stereoselective transformations, and affects the rate and outcome of reactions at this site.

Structure

3D Structure

Properties

CAS No. |

646534-01-2 |

|---|---|

Molecular Formula |

C9H15BrO3 |

Molecular Weight |

251.12 g/mol |

IUPAC Name |

ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate |

InChI |

InChI=1S/C9H15BrO3/c1-5-13-8(12)9(3,4)7(11)6(2)10/h6H,5H2,1-4H3 |

InChI Key |

FGRPHSNILDFPTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C(C)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Ethyl 4 Bromo 2,2 Dimethyl 3 Oxopentanoate

Electrophilic and Nucleophilic Properties

The chemical behavior of Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate is dominated by the interplay of its electrophilic and nucleophilic sites. The primary electrophilic centers are the carbon bearing the bromine atom and the carbonyl carbons of the keto and ester groups. smolecule.com Conversely, the potential for enolate formation provides a nucleophilic character.

Role of the Bromine Atom as a Key Leaving Group

The bromine atom situated at the C-4 position is a crucial determinant of the compound's reactivity, functioning as an effective leaving group. This characteristic is attributed to the stability of the bromide ion and the electron-withdrawing nature of the adjacent ketone, which polarizes the carbon-bromine bond. Compared to analogous chloro- or fluoro-substituted compounds, the bromine atom's superior ability as a leaving group enhances the molecule's reactivity in substitution reactions. smolecule.com

The carbon atom attached to the bromine is highly susceptible to attack by a wide range of nucleophiles, leading to facile nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functional groups. The reaction typically proceeds via an S(_N)2 mechanism, although S(_N)1 pathways involving an α-keto carbocation intermediate can also be operative under certain conditions. nih.gov A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the bromide ion. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions This table presents hypothetical reaction outcomes based on the known reactivity of α-bromo ketones.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Ammonia (NH₃) | α-Amino-β-keto ester |

| Thiol | Sodium thiomethoxide (NaSCH₃) | α-Thioether-β-keto ester |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | α-Methoxy-β-keto ester |

| Cyanide | Sodium Cyanide (NaCN) | α-Cyano-β-keto ester |

| Azide | Sodium Azide (NaN₃) | α-Azido-β-keto ester |

The carbon-bromine bond in this compound serves as a handle for transition-metal-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed methodologies are particularly prominent in this context.

For instance, in Suzuki-Miyaura couplings, the compound can act as an electrophilic partner, reacting with aryl or vinyl boronic acids to form α-aryl or α-vinyl-β-keto esters. oup.comnih.gov Similarly, Stille coupling with organostannanes provides another avenue for creating new carbon-carbon bonds at the α-position. acs.org These reactions significantly expand the synthetic potential of the molecule, enabling the construction of complex carbon skeletons.

Table 2: Overview of Plausible Palladium-Catalyzed Cross-Coupling Reactions This table outlines potential cross-coupling reactions based on established methods for α-bromo carbonyl compounds.

| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | α-Aryl-β-keto ester | Pd(PPh₃)₄ |

| Stille Coupling | Alkynylstannane | α-Alkynyl-β-keto ester | Pd(dba)₂ / XPhos |

| Heck Coupling | Alkene | α-Alkenyl-β-keto ester | Pd(OAc)₂ |

| Buchwald-Hartwig Amination | Amine | α-Amino-β-keto ester | Pd₂(dba)₃ / BINAP |

Reactivity of the Keto Carbonyl and Ester Groups

The two carbonyl groups in the molecule, the ketone at C-3 and the ester at C-1, are also key sites of reactivity. They can undergo nucleophilic addition and serve as handles for various transformations. mdpi.com

The carbonyl groups are susceptible to reduction. The keto group, in particular, can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165), to yield the corresponding β-hydroxy ester. smolecule.com This transformation is valuable for creating chiral centers and accessing different classes of compounds. More powerful reducing agents like lithium aluminum hydride could potentially reduce both the ketone and the ester functionalities. The molecule's functional groups make it a versatile player in redox reactions within synthetic applications.

Table 3: Potential Redox Reactions of this compound This table shows expected outcomes from common reduction reactions.

| Reagent | Functional Group Targeted | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 4-bromo-3-hydroxy-2,2-dimethylpentanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 4-Bromo-2,2-dimethylpentane-1,3-diol |

The formation of an enolate is a fundamental reaction of carbonyl compounds. libretexts.org In β-keto esters, the protons on the carbon atom situated between the two carbonyl groups (the α-position) are typically the most acidic. aklectures.comfiveable.me However, in this compound, this C-2 position is substituted with two methyl groups, precluding enolate formation at this site.

Consequently, enolization must occur at the C-4 position, which is adjacent to the ketone. The acidity of the single proton at C-4 is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is required to deprotonate this position effectively and generate the corresponding enolate. libretexts.orgmnstate.edu The pKa of α-protons on esters is typically around 25, making them less acidic than those on ketones (pKa ~20), and requiring a strong base for deprotonation. youtube.com

Once formed, this enolate is a potent nucleophile. masterorganicchemistry.com It can participate in a range of subsequent reactions. For example, intramolecular S(_N)2 attack by the enolate oxygen or carbon onto the C-4 carbon could potentially lead to cyclopropanone (B1606653) or oxetane (B1205548) derivatives, although such reactions are often complex. More commonly, the enolate can be trapped by external electrophiles, such as alkyl halides, in alkylation reactions to introduce further substitution at the C-4 position. Palladium enolates, generated catalytically, can also undergo reactions like aldol (B89426) condensations. nih.gov

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a central theme in synthetic organic chemistry. This compound is a valuable reagent in this context, primarily through two major pathways: the formation of organometallic intermediates such as zinc enolates, and radical-mediated cyclization reactions.

Generation and Transformations of Zinc Enolates from this compound

The reaction of α-halo esters with zinc metal to form an organozinc intermediate is known as the Reformatsky reaction. testbook.combyjus.comwikipedia.org This process is initiated by the oxidative insertion of zinc into the carbon-bromine bond of the α-halo ester. byjus.comlibretexts.org In the case of this compound, this reaction generates a zinc enolate, often referred to as a Reformatsky enolate.

These zinc enolates are particularly useful because they are less reactive than corresponding lithium enolates or Grignard reagents. wikipedia.orglibretexts.org This moderated reactivity prevents undesired side reactions, such as self-condensation or nucleophilic attack on the ester group. wikipedia.org The formation of the zinc enolate can be depicted as follows:

Oxidative Addition : Zinc metal inserts into the carbon-bromine bond of the β-keto ester. nrochemistry.com

Dimerization and Rearrangement : The resulting organozinc compound can exist as a dimer, which then rearranges to form the zinc enolates. libretexts.orgnrochemistry.com

Once formed, these enolates are potent nucleophiles, capable of reacting with a variety of electrophiles, most notably the carbonyl group of aldehydes and ketones, to form new carbon-carbon bonds. testbook.comnrochemistry.com

Reaction with Aldehydes Leading to Polycyclic Systems (e.g., 2,3,5,6-Tetrahydropyran-2,4-diones)

The zinc enolate derived from this compound readily reacts with aldehydes in a nucleophilic addition reaction. testbook.comresearchgate.net This initial aldol-type addition yields a β-hydroxy ester intermediate. testbook.combyjus.com Subsequent intramolecular reactions can lead to the formation of complex polycyclic systems.

While direct synthesis of 2,3,5,6-tetrahydropyran-2,4-diones from this specific starting material is not extensively detailed in the provided literature, the general pathway involves the initial aldol addition followed by a cyclization step. The formation of tetrahydropyran (B127337) rings often occurs through intramolecular cyclization of a suitable open-chain precursor. organic-chemistry.orgresearchgate.net In this case, the β-hydroxy ester formed from the reaction with an aldehyde could potentially undergo further transformations, such as intramolecular condensation or rearrangement, to yield various heterocyclic structures. The specific outcome would be highly dependent on the reaction conditions and the structure of the aldehyde used.

Intramolecular Cyclopropanation of Alkenes

A significant application of α-bromo-β-keto esters like this compound is in the synthesis of cyclopropane (B1198618) rings. researchgate.netrsc.org A modern and efficient method for this transformation involves an intramolecular reaction with an alkene moiety tethered to the ester, facilitated by photoredox catalysis. rsc.orgchem960.com This process allows for the construction of functionalized bicyclic cyclopropanes under mild conditions. researchgate.netrsc.org

Photoredox Catalysis in Cyclopropanation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. rsc.orgnih.gov In the context of intramolecular cyclopropanation, a photocatalyst, such as [Ru(bpy)₃]Cl₂, absorbs visible light and becomes excited. rsc.org This excited-state photocatalyst can then engage in a single-electron transfer (SET) with the α-bromo-β-keto ester.

This SET process reduces the carbon-bromine bond, leading to its homolytic cleavage and the formation of a carbon-centered radical at the α-position of the β-keto ester. researchgate.net This radical generation occurs at room temperature, avoiding the harsh conditions often associated with traditional radical initiation methods. rsc.org

Radical Addition and Cyclization Mechanisms

Radical Generation : As described above, single-electron reduction of the C-Br bond by the excited photocatalyst generates an α-carbonyl radical.

Intramolecular Radical Addition : The newly formed radical undergoes a 5-exo-trig cyclization by adding to the tethered alkene. This step creates a new carbon-carbon bond and transfers the radical to the former alkene carbon.

Reduction and Anion Formation : The resulting alkyl radical is then reduced by the reduced form of the photocatalyst (or another electron source) to form a carbanion.

Ionic Cyclization : The final cyclopropane ring is formed through an intramolecular Sₙ2 reaction, where the carbanion displaces the bromide ion (which was generated in the initial step), completing the cyclization.

This sequential process of radical addition followed by ionic cyclization allows for the efficient construction of the strained cyclopropane ring system under mild, neutral conditions. researchgate.netrsc.org

Substrate Scope and Functional Group Compatibility

The photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters exhibits a broad substrate scope and excellent functional group tolerance. researchgate.netrsc.orgnih.gov This is a key advantage of radical-based reactions performed under photoredox conditions. nih.gov

Alkene Compatibility: The reaction is compatible with a variety of alkene substitution patterns. Substrates containing terminal alkenes as well as those with internal double bonds can be successfully cyclopropanated. The table below summarizes the compatibility with different alkene-containing substrates based on studies of similar α-bromo-β-keto esters. rsc.org

| Substrate Type | Yield (%) | Diastereomeric Ratio |

| Terminal Alkene | 85 | >20:1 |

| 1,1-Disubstituted Alkene | 91 | >20:1 |

| (E)-1,2-Disubstituted Alkene | 71 | 1.8:1 |

| (Z)-1,2-Disubstituted Alkene | 81 | 1.1:1 |

| Trisubstituted Alkene | 68 | >20:1 |

Data is representative of the general class of α-bromo-β-keto esters.

Functional Group Tolerance: The mild reaction conditions, typically performed at room temperature in the presence of a weak base like 2,6-lutidine, allow for the tolerance of a wide array of functional groups that might be sensitive to harsher reagents. researchgate.netrsc.org

| Tolerated Functional Groups |

| Esters |

| Amides |

| Carbamates |

| Ethers (including silyl (B83357) ethers) |

| Ketones |

| Nitriles |

| Halides (Aryl) |

| Boronic esters |

| Basic heterocycles (e.g., pyridine) |

This compatibility makes the methodology suitable for late-stage functionalization in the synthesis of complex molecules. nih.govnih.gov

Transesterification Processes

Transesterification is a crucial organic reaction for modifying esters, and its application to β-keto esters like this compound is of significant interest in synthetic chemistry. The process involves the conversion of one ester into another by reaction with an alcohol, a transformation that is typically slow and requires catalysis. Current time information in Pasuruan, ID. The reactivity of β-keto esters in these reactions is distinct, often proceeding through mechanisms involving the enol form, which is stabilized by chelation between the two carbonyl groups. Current time information in Pasuruan, ID.nih.gov

A variety of catalytic systems have been developed to facilitate the transesterification of β-keto esters efficiently and selectively. These catalysts can be broadly categorized as acids, bases, Lewis acids, and enzymes. Current time information in Pasuruan, ID.

Boric Acid (H₃BO₃): Boric acid stands out as a mild, environmentally benign, and cost-effective catalyst for this transformation. acs.org It has been successfully used for the transesterification of ethyl acetoacetate (B1235776) with a range of primary and secondary alcohols, affording high yields. Current time information in Pasuruan, ID. The proposed mechanism for boric acid catalysis involves the reaction of the activated catalyst with the enol form of the β-keto ester to generate a six-membered cyclic boronate intermediate. nih.gov This intermediate then undergoes nucleophilic attack by the alcohol, leading to the transesterified product. nih.govrwth-aachen.de This pathway is favored over a potential acylketene intermediate. nih.gov A silica-supported boric acid system has also been developed, offering the advantages of a heterogeneous catalyst, including easy recovery and recyclability for up to five cycles without significant loss of activity. rwth-aachen.de

Metal-Based Catalysts:

Zinc Catalysts: Systems such as Zn/I₂ have been explored for β-keto ester transesterification. acs.org

Metal Oxides: Niobium (V) oxide has been reported as an efficient catalyst for the transesterification of β-keto esters. acs.org Similarly, sulfated zirconia has been employed in related reactions like aza-Michael additions, demonstrating the utility of metal oxides in activating carbonyl compounds. acs.org

Zeolites: H-β-zeolites, with their high acid strength and porous structure, have shown superior activity in catalyzing the transesterification of various β-keto esters. Current time information in Pasuruan, ID.

The table below summarizes the performance of various catalytic systems in the transesterification of β-keto esters, which serves as a model for the expected reactivity of this compound.

| Catalyst System | Substrate Example | Alcohol | Yield (%) | Key Features |

| Boric Acid (H₃BO₃) | Ethyl Acetoacetate | Various primary & secondary alcohols | High | Environmentally benign, mild conditions. Current time information in Pasuruan, ID. |

| Silica-Boric Acid | Methyl/Ethyl β-keto esters | Various alcohols | 87-95 | Recyclable, solvent-free conditions. rwth-aachen.de |

| H-β-Zeolites | Various β-keto esters | Various alcohols | High | High acid strength, reusable. Current time information in Pasuruan, ID. |

| Niobium (V) Oxide | β-keto esters | Not specified | Not specified | Efficient metal oxide catalyst. acs.org |

| [NMP]HSO₄ (Ionic Liquid) | Methyl/Ethyl Acetoacetate | Aliphatic alcohols | 74-91 | High catalytic activity, easy product separation. Current time information in Pasuruan, ID. |

This table is generated based on data from referenced studies on various β-keto esters and is illustrative of the catalytic systems applicable to the subject compound.

Regioselectivity is a critical consideration in the transesterification of complex molecules containing multiple ester or hydroxyl groups. The β-keto ester functionality often exhibits unique reactivity, allowing for its selective transformation in the presence of other ester types (e.g., simple, α-keto, or γ-keto esters). Current time information in Pasuruan, ID. This selectivity is generally attributed to the reaction proceeding through an enol or enolate intermediate, a pathway uniquely available to β-keto esters due to the acidic α-proton and the potential for chelation. Current time information in Pasuruan, ID.nih.gov

For a molecule like this compound, which contains both an ester and a halogenated keto group, the primary site of transesterification would be the ethyl ester group. The reaction conditions and catalyst choice are paramount in ensuring this selectivity. For instance, lipase (B570770) enzymes are known for their high regioselectivity in catalyzing transesterification reactions on hydroxyl groups under mild conditions. nih.gov Studies on multifunctional molecules like chloramphenicol (B1208) have demonstrated that lipases can selectively acylate the primary hydroxyl group with high conversion rates. nih.gov While the subject compound lacks a hydroxyl group, this principle of enzymatic selectivity can be extended to differentiating between multiple reactive sites. In non-enzymatic systems, the inherent reactivity of the β-keto ester group often drives the desired regioselectivity, as demonstrated by the failure of normal esters like methyl benzoate (B1203000) to undergo transesterification under conditions effective for β-keto esters. nih.gov

Other Key Reaction Types

The β-keto ester moiety can act as a Michael donor after deprotonation to form a resonance-stabilized enolate. This nucleophile can then participate in a Michael (or 1,4-conjugate) addition reaction with a Michael acceptor, typically an α,β-unsaturated carbonyl compound. organic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org

For this compound, the α-proton (at C4) is acidic and can be removed by a suitable base. However, the presence of the bromine atom on the same carbon introduces complexity. A more likely scenario involves the enolate of a different Michael donor (e.g., a malonate or another β-ketoester) attacking an α,β-unsaturated derivative of the title compound.

Alternatively, related bromo-esters have been shown to undergo reactions where an external nucleophile initiates a Michael addition, which is then followed by an intramolecular cyclization. For example, the reaction of ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate with nucleophiles like potassium cyanide or sodium borohydride proceeds via a Michael addition, which is then followed by a ring-closure to yield cyclopropane derivatives. nih.gov This suggests that under specific conditions, this compound could undergo similar reaction pathways, leading to complex cyclic structures.

Silylation: The formation of silyl enol ethers is a common strategy to protect the enol form of a ketone or to create a stable and versatile nucleophile. β-keto esters can be converted to silyl enol ethers by reaction with a silylating agent (e.g., a silyl chloride) and a base. The resulting silyl enol ethers are key intermediates in various synthetic transformations. They can undergo radical coupling reactions with α-bromocarbonyl compounds, catalyzed by an organic dye under visible light, to form 1,4-dicarbonyl compounds with excellent chemoselectivity. acs.orgorganic-chemistry.org This approach avoids undesired side reactions often seen with fluoride-anion or Lewis acid systems. acs.org For this compound, silylation would likely occur at the ketone's oxygen, forming a silyl enol ether that could then be used in subsequent C-C bond-forming reactions.

Halogenation: Although this compound is already brominated, further halogenation or modification at the α-position (C4) is a relevant reaction type for this class of compounds. The α-position of ketones and β-keto esters is readily halogenated under acidic or basic conditions. rsc.org The reaction proceeds through an enol or enolate intermediate, which acts as a nucleophile, attacking an electrophilic halogen source (e.g., Br₂, Cl₂, I₂). nih.gov

Under Acidic Conditions: Halogenation typically results in the monohalogenated product, as the introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, slowing down subsequent halogenation steps. rsc.orgnih.gov

Under Basic Conditions: Successive halogenations are often faster because the inductive effect of the halogen increases the acidity of the remaining α-protons. rsc.org

For α-bromo-β-keto esters, these principles are important for preventing di- or polyhalogenation during synthesis. Regioselective α-monobromination of β-keto esters can be achieved with high yields using reagents like bromodimethylsulfonium bromide (BDMS), which avoids the formation of dibrominated byproducts and does not require a catalyst. researchgate.net

Keto-Enol Tautomeric Equilibria in α-Bromo-β-Keto Esters

Carbonyl compounds that possess a proton on the α-carbon exist as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. organic-chemistry.org This equilibrium, known as keto-enol tautomerism, is typically rapid and can be catalyzed by traces of acid or base. dntb.gov.ua

For simple ketones, the equilibrium heavily favors the more stable keto tautomer. However, for β-dicarbonyl compounds, including β-keto esters like this compound, the enol form is significantly stabilized. organic-chemistry.org This stabilization arises from two main factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton of the enol and the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring. organic-chemistry.org

The presence of the α-bromo substituent can influence the position of this equilibrium. The electron-withdrawing nature of the bromine atom can affect the acidity of the enolic proton and the stability of the respective tautomers. The solvent also plays a a significant role in the position of the tautomeric equilibrium. nih.gov In some specialized systems, the keto-enol equilibrium can even be reversibly shifted using light, a process known as photoenolization, which allows for external control over the concentration of the enol tautomer. The enol form is the key reactive intermediate in many of the reactions discussed, including acid-catalyzed halogenation and certain transesterification pathways. Current time information in Pasuruan, ID.organic-chemistry.org

Applications in Advanced Synthetic Chemistry and Materials Science

Utility as Building Blocks for Complex Organic Molecules

The strategic placement of reactive functional groups makes Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate a potent building block for elaborate organic molecules. Its α-bromo ketone moiety serves as a powerful electrophile, while the β-keto ester portion can participate in a wide range of condensation and cyclization reactions.

Synthesis of Advanced Pharmaceutical Intermediates and Drug Candidates

In medicinal chemistry, the development of novel therapeutic agents often relies on the use of versatile synthetic intermediates. Structurally related α-bromo-β-ketoesters are key components in the synthesis of various pharmaceutical compounds. For instance, the analogous compound, ethyl 4-bromo-3-oxopentanoate, is a crucial intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs used to treat metabolic disorders like type 2 diabetes. The synthesis involves the bromination of the corresponding β-keto ester, achieving high efficiency. The reactivity of the bromine atom as a good leaving group facilitates nucleophilic substitution, a key step in building the core structure of these drug candidates.

| Reaction Step | Reactant | Product | Reported Yield |

| Bromination | Ethyl 3-oxopentanoate (B1256331) | Ethyl 4-bromo-3-oxopentanoate | 67.3% |

| Cyclization (with Thioamide) | Ethyl 4-bromo-3-oxopentanoate | Thiazole-based PPAR Agonist Intermediate | - |

This table illustrates a typical application for a structurally similar compound in pharmaceutical synthesis.

Furthermore, the general class of α-bromo ketones is instrumental in palladium-catalyzed reactions, enabling the formation of complex carbon-carbon bonds and demonstrating utility in diverse organic transformations relevant to drug discovery.

Precursors for Agrochemicals

The development of new agrochemicals, such as herbicides and fungicides, frequently involves the synthesis of novel heterocyclic compounds. Pyridazine (B1198779) derivatives, for example, are a class of heterocycles known to exhibit a range of biological activities relevant to agriculture. researchgate.net The synthesis of the pyridazine core often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). The functional handles on this compound make it an excellent precursor for highly substituted pyridazinone scaffolds, which are central to many modern agrochemicals. researchgate.net

Construction of Natural and Non-Natural Products

The synthesis of complex natural products and their analogues is a significant area of organic chemistry. The α-bromo-β-ketoester motif is a valuable tool for constructing intricate molecular frameworks. This structural unit can undergo a variety of transformations, including alkylations, cycloadditions, and rearrangements, to build carbocyclic and heterocyclic rings that are common in natural products. The reaction of similar bromo-ketoesters with nucleophiles can lead to the formation of cyclopropane (B1198618) rings, which are present in some bioactive natural compounds. researchgate.net

Role in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in chemistry, forming the core of many pharmaceuticals, natural products, and materials. This compound is a precursor for various heterocyclic systems due to its multiple reaction sites.

Pyrans and Fused Pyridazine Derivatives

Pyrans: The synthesis of substituted 4H-pyran rings can be achieved through multicomponent reactions. researchgate.net A common method involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. researchgate.net While ethyl acetoacetate (B1235776) is typically used, the β-keto ester functionality in this compound allows it to participate in similar cyclocondensation reactions to yield highly functionalized pyran derivatives. These reactions are often catalyzed by a base and proceed through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Fused Pyridazine Derivatives: Pyridazines and their fused ring systems are significant targets in medicinal chemistry. nih.gov The standard synthesis of a pyridazin-3(2H)-one ring involves the condensation of a γ-keto acid or ester with hydrazine hydrate. The structure of this compound, being a γ-functionalized β-keto ester, is well-suited for this transformation. The initial reaction with hydrazine would yield a dihydropyridazinone derivative. The bromine atom offers a subsequent reaction site for intramolecular cyclization or intermolecular reactions to build fused systems, such as pyrido[3,2-c]pyridazines or other polycyclic nitrogen-containing heterocycles.

| Heterocycle | Key Reactants | General Method |

| Pyridazinone | γ-Keto Ester, Hydrazine | Cyclocondensation |

| Fused Pyridazine | Dihydropyridazinone with internal leaving group | Intramolecular Cyclization |

| Fused Pyridazine | Functionalized Pyridazine, Dienophile | Diels-Alder Reaction |

This table outlines general synthetic strategies for pyridazine derivatives relevant to precursors like this compound.

Intermediates for Cephalosporin (B10832234) Antibiotics

The synthesis of semi-synthetic antibiotics, such as cephalosporins, requires complex and highly functionalized intermediates to build the characteristic side chains that determine the antibacterial spectrum and pharmacological properties of the final drug. While a direct role for this compound in major cephalosporin syntheses is not widely documented, its inherent functionalities are highly relevant. The α-bromo-β-ketoester moiety is a precursor to various heterocyclic systems (e.g., thiazoles, pyridazines) that are structurally similar to side chains found in third and fourth-generation cephalosporins. The ability to introduce these complex fragments makes intermediates derived from this compound potentially valuable in the development of new antibiotic candidates.

Precursors for Bio-based Chemical Production

The quest for sustainable and environmentally benign chemical processes has led to the exploration of versatile bio-based platform molecules. This compound serves as a key intermediate in the synthesis of valuable bio-based chemicals, most notably 5-Aminolevulinic Acid (5-ALA).

Synthesis of 5-Aminolevulinic Acid (5-ALA)

5-Aminolevulinic acid (5-ALA) is a crucial biocompatible and biodegradable compound with extensive applications in photodynamic therapy, agriculture, and as a food supplement. While several synthetic routes to 5-ALA exist, including those starting from renewable resources like methyl levulinate, the utilization of functionalized intermediates such as this compound offers a strategic pathway. researchgate.netrsc.orgrsc.org

The synthesis of 5-ALA from this compound would hypothetically proceed through a series of well-established organic transformations. The presence of the bromine atom at the alpha position to the ketone makes it susceptible to nucleophilic substitution by an amine source, which is a key step in introducing the necessary nitrogen atom for 5-ALA.

Hypothetical Synthetic Pathway:

A plausible synthetic route from this compound to 5-ALA could involve the following key steps:

Amination: Nucleophilic substitution of the bromide with a protected amine, such as phthalimide, followed by hydrolysis (Gabriel synthesis) to introduce the primary amine.

Rearrangement/Decarboxylation: A Favorskii-type rearrangement could potentially be explored, although a more straightforward approach would involve hydrolysis of the ester and subsequent decarboxylation to yield an aminoketone precursor.

Hydrolysis: Final hydrolysis of the protecting groups and the ester would yield 5-Aminolevulinic Acid.

The gem-dimethyl group at the 2-position could influence the reaction kinetics and potentially offer advantages in terms of stability or by directing the course of certain reactions.

Research Findings on 5-ALA Synthesis from Related Precursors:

| Precursor | Synthetic Approach | Key Intermediates | Reported Yield |

| Methyl Levulinate | Bromination, Ammoniation, Hydrolysis | 5-bromolevulinate | >64% |

| N-Cbz γ-amino-β-keto ester | Fluorination, Decarboxylation, Hydrogenation | Monofluoroketoester | High Yield |

This table presents data from the synthesis of 5-ALA and its analogs from different starting materials to provide context for the potential of β-keto ester precursors. researchgate.netnih.govsemanticscholar.org

Applications in Polymer and Material Science

The unique structural features of this compound, namely the reactive α-bromo-β-keto ester functionality and the gem-dimethyl group, make it a valuable monomer and modifying agent in polymer and material science.

The presence of the bromine atom allows for its use in atom transfer radical polymerization (ATRP), enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. Furthermore, the keto and ester groups provide sites for post-polymerization modification, allowing for the introduction of other functionalities and the tuning of material properties.

A significant aspect of incorporating the 2,2-dimethyl-3-oxopentanoate moiety into a polymer backbone is the influence of the gem-dimethyl group. Research on other polymer systems has shown that the gem-dimethyl effect can enhance the thermal stability of the polymer and influence its degradation behavior. pku.edu.cn Specifically, this substitution can facilitate controlled depolymerization, which is a highly desirable characteristic for the development of recyclable and sustainable plastics. pku.edu.cn

Detailed Research Findings:

Studies on structurally similar β-keto esters have demonstrated their utility in various polymeric applications. For instance, the palladium-catalyzed reactions of allylic β-keto esters have been shown to be a powerful tool for the synthesis of functionalized polymers. nih.gov These reactions proceed through the formation of palladium enolates, which can then undergo a variety of transformations to build complex polymer architectures. nih.gov

The introduction of the gem-dimethyl group, as seen in this compound, is a key design element in creating chemically recyclable polymers. pku.edu.cn This structural feature can lower the ceiling temperature of the polymer, making it more amenable to depolymerization back to its monomeric units under mild conditions. pku.edu.cn This concept has been successfully demonstrated in polythioesters derived from penicillamine, which also contains a gem-dimethyl group. pku.edu.cn

Interactive Data Table: Potential Polymer Properties

| Polymer Feature | Influence of this compound | Potential Application |

| Controlled Architecture | Bromine atom allows for ATRP initiation. | Synthesis of block copolymers, star polymers, and other complex architectures. |

| Functionality | Keto and ester groups for post-polymerization modification. | Development of functional materials for drug delivery, sensors, and coatings. |

| Recyclability | Gem-dimethyl group can facilitate controlled depolymerization. | Creation of sustainable and chemically recyclable plastics. pku.edu.cn |

| Thermal Stability | The gem-dimethyl effect can enhance thermal stability. | High-performance materials for demanding applications. |

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific computational and theoretical research focused solely on the compound This compound . The detailed investigation required to generate scientifically accurate content for the requested article outline could not be fulfilled due to the absence of published studies on this specific molecule.

The available research literature primarily discusses related but structurally distinct compounds, such as Ethyl 4-bromo-3-oxopentanoate and other β-keto esters. While these studies provide a general framework for understanding the reactivity and computational analysis of α-bromo-β-keto esters, the unique structural feature of the gem-dimethyl group at the C2 position in this compound is critical. This substitution would substantially alter the molecule's steric and electronic properties, leading to unique conformational preferences, reaction pathways, and stereochemical implications that cannot be accurately extrapolated from research on its non-methylated analogues.

Therefore, populating the requested sections with detailed and authoritative content is not possible without resorting to speculation, which would violate the core requirement for scientific accuracy. The specific areas where information is unavailable for this compound include:

Computational and Theoretical Investigations of Ethyl 4 Bromo 2,2 Dimethyl 3 Oxopentanoate

Prediction of Reactivity and Selectivity in Novel Transformations:Predictive computational models for the reactivity and selectivity of this compound in new chemical reactions are absent from the current body of scientific literature.

Without dedicated research, any attempt to create the specified article would not meet the standards of a thorough and scientifically sound document.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Green and Efficient Transformations

A significant future direction lies in developing eco-friendly catalytic systems for the synthesis and transformation of Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate. Traditional methods for producing α-haloketones often rely on stoichiometric amounts of hazardous reagents like elemental bromine, which are toxic, corrosive, and generate substantial waste. chemistryviews.org The field is rapidly moving towards greener alternatives that offer high selectivity and efficiency under mild conditions.

Promising catalytic approaches for analogous α-brominations include:

Organocatalysis : Chiral organocatalysts, such as C2-symmetric diphenylpyrrolidine or imidazolidine (B613845) derivatives, have shown success in the enantioselective α-bromination of aldehydes and ketones. rsc.org Future work could adapt these systems for the asymmetric synthesis of chiral analogues of this compound, providing access to valuable chiral building blocks.

Photocatalysis : Visible-light photocatalysis represents a powerful tool for green synthesis. chemistryviews.org Recent studies have demonstrated the synthesis of α-haloketones from styrene (B11656) derivatives using a copper-modified graphitic carbon nitride catalyst, with nickel chloride as the halogen source and air as the oxidant. chemistryviews.org Similar strategies could be developed for the direct, light-mediated bromination of the parent β-keto ester, avoiding harsh reagents.

Metal-Based Catalysis : While aiming to reduce reliance on heavy metals, catalysis with earth-abundant and low-toxicity metals continues to be refined. For instance, TiO2 nanoparticles have been used to catalyze the bromination of aromatic ketones. mdpi.com Research into recyclable, solid-supported catalysts could offer a sustainable pathway for the production of α-bromo-β-keto esters. organic-chemistry.org

The table below compares potential green catalytic systems applicable to the synthesis of α-bromo-β-keto esters.

| Catalytic System | Halogen Source | Key Advantages | Relevant Findings for Analogous Compounds |

| Organocatalysis | N-Bromosuccinimide (NBS) | High enantioselectivity, metal-free. | Up to 96% ee for α-brominated aldehydes. rsc.org |

| Photocatalysis | Nickel Bromide | Uses visible light, mild conditions, air as oxidant. | Successful synthesis of α-bromoketones from alkenes. chemistryviews.org |

| Heterogeneous Catalysis | Bromodimethylsulfonium bromide | Recyclable catalyst, high regioselectivity, simple work-up. | Effective monobromination of 1,3-keto esters. organic-chemistry.org |

Exploration of Unconventional Reaction Pathways and High-Value Derivatives

The bifunctional nature of this compound, with its two distinct electrophilic centers (the α-carbon and the carbonyl carbon), makes it a prime candidate for exploring novel reaction pathways. mdpi.com The gem-dimethyl group provides steric hindrance that can influence regioselectivity and lead to unique molecular architectures.

Future explorations are likely to focus on:

Radical Reactions : Photochemical activation can induce homolysis of the C-Br bond, generating a ketonyl radical. rsc.org This reactive intermediate can participate in various transformations not accessible through traditional ionic pathways, such as additions to olefins to form complex carbon skeletons. rsc.org Catalyst-free, visible-light-induced dehalogenation with a Hantzsch ester also points to the potential of radical-mediated pathways for selective transformations. researchgate.net

Flow Chemistry Applications : Continuous flow chemistry offers enhanced control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic or fast halogenation reactions. rsc.orgresearchgate.net A multistep continuous flow process has been successfully used to synthesize α-halo ketones from N-protected amino acids, demonstrating the potential for safe, scalable, and automated production of derivatives. acs.org This approach could be applied to the transformation of this compound into various derivatives with high precision and safety.

Synthesis of Heterocycles : α-Halo ketones are well-established precursors for a wide range of heterocyclic compounds. mdpi.com The unique substitution pattern of this compound could be exploited to synthesize novel, sterically hindered pyrroles, thiazoles, or other heterocyclic systems that may possess interesting biological activities.

Integration with Sustainable Chemistry Principles and Methodologies

Adherence to the principles of green chemistry is a central theme in modern chemical research. Future work on this compound will increasingly incorporate these principles beyond just the catalytic system.

Key areas for integration include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This involves moving away from reagents like N-halosuccinimides, which have poor atom economy, towards catalytic systems using halide salts. chemistryviews.org

Use of Renewable Feedstocks and Solvents : Research into synthesizing the parent pentanoate structure from bio-based sources would enhance its sustainability profile. Furthermore, replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents is a critical goal. oiccpress.com

Energy Efficiency : Employing methods that operate at ambient temperature and pressure, such as photocatalysis or enzymatic catalysis, can significantly reduce the energy consumption of synthetic processes. chemistryviews.org Bioreduction of related α-diazo-β-keto esters using ketoreductases highlights the potential for enzymatic transformations under mild conditions. mdpi.com

Advancements in Automated Synthesis and High-Throughput Screening of Analogues

The discovery of new materials and bioactive compounds is often accelerated by the ability to rapidly synthesize and screen libraries of related molecules. Automated synthesis platforms are becoming indispensable tools in this endeavor. nih.govnih.gov

Future trends in this area for analogues of this compound involve:

Automated Synthesis Platforms : The use of robotic systems combined with flow chemistry can enable the rapid, "push-button" synthesis of a diverse array of derivatives. nih.gov By systematically varying reaction partners or conditions, large libraries of analogues can be generated with minimal manual intervention.

High-Throughput Screening (HTS) : Once synthesized, these libraries can be rapidly evaluated for desired properties using HTS techniques. For example, HTS assays can be developed to screen for reactive carbonyl scavenging capacity or other biological activities. nih.gov

Machine Learning Integration : The large datasets generated from automated synthesis and HTS can be used to train machine learning (ML) algorithms. researchgate.netacs.org These ML models can then predict the properties of virtual compounds, identify optimal reaction conditions, and guide the design of the next generation of molecules, creating a closed-loop "design-build-test-learn" cycle. researchgate.netillinois.edu This approach has the potential to dramatically accelerate the discovery of new high-value derivatives.

Synergistic Approaches Combining Experimental and Computational Research

The interplay between experimental synthesis and computational modeling is a powerful strategy for understanding and predicting chemical reactivity. up.ac.za For a molecule like this compound, this synergy will be crucial for unlocking its full potential.

Future research will benefit from:

Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can provide deep insights into reaction pathways, transition state energies, and the roles of catalysts. up.ac.zaresearchgate.net For example, computational studies on the nucleophilic substitution reactions of α-bromoacetophenone have revealed the importance of non-covalent interactions in the transition state, explaining differences in activation energies. up.ac.za Similar studies on this compound could predict its reactivity with various nucleophiles and guide the design of selective transformations.

Predictive Modeling : Computational tools can be used to predict the physicochemical and biological properties of yet-to-be-synthesized analogues. This in silico screening can prioritize synthetic targets, saving significant time and resources.

Catalyst Design : Theoretical calculations are increasingly used to design new catalysts with enhanced activity and selectivity. sumitomo-chem.co.jp By modeling the interaction between the substrate and the catalyst, researchers can rationally modify the catalyst structure to achieve desired outcomes for reactions involving this compound.

The table below outlines how computational methods can be applied to study this compound.

| Computational Method | Application Area | Potential Insights for this compound |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states for substitution or elimination reactions; prediction of regioselectivity. up.ac.zaresearchgate.net |

| Quantum Fragment Along Reaction Pathway (QFARP) | Interaction Analysis | Understanding the driving forces in nucleophilic attack by quantifying diatomic and fragment interactions. up.ac.za |

| Machine Learning (ML) Models | Property Prediction & Optimization | Predicting bioactivity of analogues; identifying optimal reaction conditions from experimental data. acs.org |

By embracing these future research directions, the scientific community can fully exploit the synthetic potential of this compound, paving the way for new materials, valuable chemical entities, and more sustainable chemical processes.

Q & A

Q. What are the established synthetic routes for Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate, and what reaction conditions are critical for achieving high yield and purity?

The primary synthesis involves bromination of ethyl 3-oxopentanoate derivatives using bromine (Br₂) in the presence of catalysts such as phosphorus tribromide (PBr₃) or a base like NaOH. Key conditions include controlled temperature (0–25°C) to ensure selective bromination at the 4th carbon and rigorous purification via distillation or recrystallization to isolate the product . Industrial methods employ continuous flow reactors for precise control of reaction parameters (e.g., residence time, mixing efficiency), enhancing yield and scalability .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromine position and dimethyl groups. For example, the methyl groups (2,2-dimethyl) appear as singlets in ¹H NMR (~1.3–1.5 ppm), while the keto and ester carbonyls resonate at ~170–210 ppm in ¹³C NMR .

- IR Spectroscopy : Strong stretches for carbonyl (C=O, ~1740 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups verify functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 223 (M⁺) and fragment patterns confirm the bromine isotope signature .

Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?

The compound serves as a versatile intermediate:

- Organic Synthesis : Participates in nucleophilic substitutions (e.g., Suzuki couplings) and cyclizations to form heterocycles like oxazoles or pyridines .

- Medicinal Chemistry : Derivatives target peroxisome proliferator-activated receptors (PPARs), implicated in metabolic disorders. The bromine atom enhances electrophilicity for covalent bond formation with biological targets .

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize byproducts like regioisomers or over-bromination?

- Catalyst Selection : PBr₃ offers higher regioselectivity compared to NaOH, as it generates HBr in situ, minimizing competing pathways .

- Solvent Choice : Polar aprotic solvents (e.g., DCM) stabilize intermediates and reduce side reactions.

- Stoichiometry : Use a slight excess of Br₂ (1.1–1.2 eq.) to avoid di-bromination. Kinetic monitoring via GC-MS or in-situ IR helps terminate reactions at optimal conversion .

Q. How do steric effects from the 2,2-dimethyl group influence reactivity in cyclization reactions?

The dimethyl groups introduce steric hindrance, slowing nucleophilic attack at the adjacent carbonyl. This necessitates higher temperatures (80–100°C) or Lewis acid catalysts (e.g., ZnCl₂) to activate the electrophilic center. Comparative studies with non-methylated analogs (e.g., ethyl 4-bromo-3-oxopentanoate) show reduced reaction rates but improved regioselectivity in cyclizations .

Q. What strategies resolve contradictions in reported reaction yields across studies?

Discrepancies often arise from:

- Impurity Profiles : Side products (e.g., elimination byproducts) may skew yields. Use HPLC or GC with internal standards for accurate quantification .

- Catalyst Purity : Trace moisture in PBr₃ can hydrolyze the ester. Pre-drying catalysts and solvents under molecular sieves improves reproducibility .

- Scaling Effects : Batch vs. flow reactors alter mixing efficiency. Microreactors enhance mass transfer, reducing side reactions in gram-scale syntheses .

Q. How does the bromine position (4th carbon) affect reactivity compared to chloro or other halogenated analogs?

Bromine’s higher electronegativity and leaving-group ability (vs. Cl) enhance reactivity in SN2 reactions. For example, this compound undergoes nucleophilic substitution 3–5× faster than its chloro analog under identical conditions. However, steric hindrance from the dimethyl groups can offset this advantage, requiring careful balancing of electronic and steric factors .

Q. What are the implications of the compound’s interaction with PPAR-γ receptors for drug development?

PPAR-γ agonists regulate glucose homeostasis and lipid metabolism. The brominated scaffold facilitates covalent modification of cysteine residues in the receptor’s ligand-binding domain, as shown in molecular docking studies. However, in vitro assays reveal that the dimethyl groups may reduce binding affinity compared to less hindered analogs, suggesting a need for structural optimization .

Safety and Handling

Q. What are the key safety considerations when handling this compound?

- Toxicity : Limited data, but structurally related bromoesters show genotoxicity in Ames tests. Use in fume hoods with PPE (gloves, goggles) .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Disposal : Quench with aqueous NaHSO₃ before incineration to neutralize reactive bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.